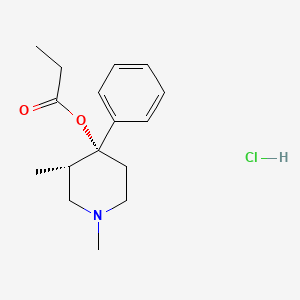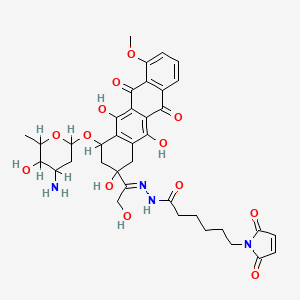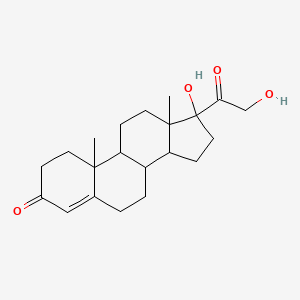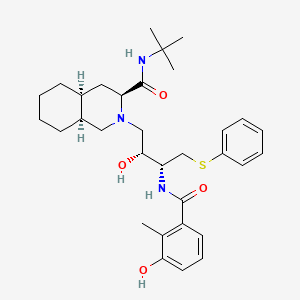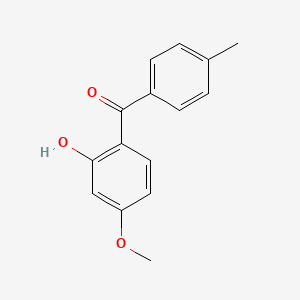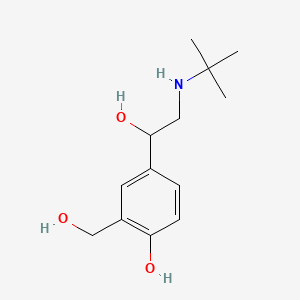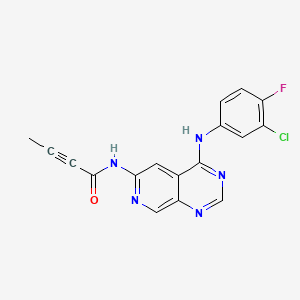
HDS 029
Vue d'ensemble
Description
Applications De Recherche Scientifique
HDS-029 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the inhibition of tyrosine kinases.
Biology: HDS-029 is employed in cell biology to investigate the role of ErbB receptors in cell signaling and proliferation.
Medicine: The compound is used in preclinical studies to evaluate its potential as a therapeutic agent for cancers that overexpress ErbB receptors.
Industry: HDS-029 is utilized in the development of new cancer treatments and in the screening of potential drug candidates .
Mécanisme D'action
Target of Action
HDS 029, also known as EGFR/ErbB-2/ErbB-4 Inhibitor, is a potent inhibitor of the ErbB receptor family . The primary targets of this compound are EGFR (ErbB1), ErbB-4 (ErbB4), and Neu (ErbB2). These receptors play a crucial role in cell signaling pathways that regulate cell growth, survival, and differentiation .
Mode of Action
This compound interacts with its targets by inhibiting the autophosphorylation of these receptors . Specifically, it inhibits EGF-induced EGFR (erbB1) autophosphorylation in NIH3T3 cells and heregulin-stimulated ErbB autophosphorylation in MDA-MB-453 human breast carcinoma cells .
Biochemical Pathways
The inhibition of the ErbB receptor family by this compound affects several biochemical pathways. These pathways are primarily involved in cell growth and survival. By inhibiting the autophosphorylation of the ErbB receptors, this compound can disrupt these pathways and their downstream effects .
Pharmacokinetics
It is soluble to 25 mm in dmso , which suggests that it may have good bioavailability
Result of Action
The result of this compound’s action is the inhibition of cell growth and survival pathways. This is achieved through the inhibition of the autophosphorylation of the ErbB receptors . This can lead to the suppression of tumor growth in cancer cells, such as the MDA-MB-453 human breast carcinoma cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the stability of the compound could be affected by temperature, as it is recommended to store the compound at -20°C . Additionally, the efficacy of this compound could be influenced by the presence of other compounds or conditions in the cellular environment.
Safety and Hazards
EGFR-TKIs are associated with significant and disabling undesirable effects that adversely impact on quality of life and compliance. These effects include dermatological reactions, diarrhoea, hepatotoxicity, stomatitis, interstitial lung disease and ocular toxicity . The Material Safety Data Sheet (MSDS) for the EGFR/ErbB-2/ErbB-4 Inhibitor can be found on the Merck website .
Orientations Futures
The field is continuing to evolve, and locally approved prescribing information as well as guidelines and consensus statements from expert groups and societies should be consulted before initiating treatment with these agents and for evaluating and managing adverse effects associated with their use .
Analyse Biochimique
Biochemical Properties
HDS 029 is a synthetic organic compound with the chemical name N-(4-[(3-chloro-4-fluorophenyl)amino]pyrido[3,4-d]pyrimidin-6-yl)but-2-ynamide . It exhibits high potency in inhibiting the ErbB receptor family, with IC50 values of 0.3 nM for ErbB1 (EGFR), 0.5 nM for ErbB4, and 1.1 nM for ErbB2 . This compound inhibits EGF-induced ErbB1 autophosphorylation in NIH3T3 cells and heregulin-stimulated ErbB autophosphorylation in MDA-MB-453 human breast carcinoma cells .
Cellular Effects
This compound has profound effects on various cell types and cellular processes. It influences cell function by inhibiting key signaling pathways, such as the epidermal growth factor receptor (EGFR) pathway . This inhibition leads to reduced cell proliferation, migration, and survival, particularly in cancer cells . This compound also affects gene expression and cellular metabolism by modulating the activity of downstream signaling molecules .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the ATP-binding site of the ErbB receptors, thereby inhibiting their kinase activity . This inhibition prevents the phosphorylation of tyrosine residues on the receptors, which is essential for the activation of downstream signaling pathways . As a result, this compound effectively blocks the signaling cascades that promote cell proliferation and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable when stored at -20°C and maintains its inhibitory activity over extended periods . Long-term studies have shown that this compound can lead to sustained inhibition of ErbB receptor activity, resulting in prolonged suppression of cancer cell growth and survival .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with enzymes and cofactors involved in drug metabolism . The compound is metabolized by cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body . This compound also affects metabolic flux and metabolite levels by modulating the activity of key signaling pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . This compound accumulates in specific cellular compartments, where it exerts its inhibitory effects on the ErbB receptors .
Subcellular Localization
This compound is localized in specific subcellular compartments, including the cytoplasm and cell membrane . Its activity and function are influenced by post-translational modifications and targeting signals that direct it to these compartments . The subcellular localization of this compound is crucial for its ability to effectively inhibit the ErbB receptors and modulate downstream signaling pathways .
Méthodes De Préparation
La synthèse de HDS-029 implique plusieurs étapes clés :
Matériaux de départ : La synthèse commence par la préparation de la 3-chloro-4-fluoroaniline et des dérivés de pyrido[3,4-d]pyrimidine.
Réaction de couplage : La 3-chloro-4-fluoroaniline est couplée à la pyrido[3,4-d]pyrimidine en utilisant une réaction de couplage croisé catalysée par le palladium.
Amidation : L'intermédiaire résultant subit une amidation avec l'acide 2-butynoïque pour former le produit final, HDS-029.
Les méthodes de production industrielle de HDS-029 impliqueraient probablement l'optimisation de ces voies de synthèse pour garantir un rendement et une pureté élevés, ainsi que la possibilité de produire à grande échelle .
Analyse Des Réactions Chimiques
HDS-029 subit diverses réactions chimiques, notamment :
Oxydation : HDS-029 peut être oxydé dans des conditions spécifiques pour former les oxydes correspondants.
Réduction : Le composé peut être réduit pour former des amines ou d'autres dérivés réduits.
Substitution : HDS-029 peut subir des réactions de substitution, en particulier au niveau du cycle aromatique, où les atomes d'halogène peuvent être remplacés par d'autres substituants.
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme l'hydrure de lithium et d'aluminium, et des nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés .
Applications de la recherche scientifique
HDS-029 a une large gamme d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme composé modèle pour étudier l'inhibition des tyrosines kinases.
Biologie : HDS-029 est utilisé en biologie cellulaire pour étudier le rôle des récepteurs ErbB dans la signalisation cellulaire et la prolifération.
Médecine : Le composé est utilisé dans des études précliniques pour évaluer son potentiel en tant qu'agent thérapeutique pour les cancers qui surexpriment les récepteurs ErbB.
Industrie : HDS-029 est utilisé dans le développement de nouveaux traitements contre le cancer et dans le criblage de candidats médicaments potentiels .
Mécanisme d'action
HDS-029 exerce ses effets en inhibant l'autophosphorylation des récepteurs ErbB. Il se lie au site de liaison de l'ATP de ces récepteurs, empêchant la phosphorylation et l'activation subséquente des voies de signalisation en aval. Cette inhibition conduit à une diminution de la prolifération cellulaire et à une augmentation de l'apoptose dans les cellules cancéreuses qui surexpriment les récepteurs ErbB .
Comparaison Avec Des Composés Similaires
HDS-029 est comparé à d'autres inhibiteurs de la tyrosine kinase tels que :
Gefitinib : Un autre inhibiteur de l'EGFR, mais avec des affinités de liaison et des profils de sélectivité différents.
Erlotinib : Similaire au gefitinib, mais avec un profil d'effets secondaires et des applications cliniques différents.
Lapatinib : Inhibe à la fois l'EGFR et HER2, mais avec des pharmacocinétiques et des utilisations cliniques différents.
HDS-029 est unique en raison de son inhibition puissante de multiples récepteurs ErbB et de ses caractéristiques de liaison spécifiques, ce qui en fait un outil précieux à la fois en recherche et dans les applications thérapeutiques potentielles .
Propriétés
IUPAC Name |
N-[4-(3-chloro-4-fluoroanilino)pyrido[3,4-d]pyrimidin-6-yl]but-2-ynamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClFN5O/c1-2-3-16(25)24-15-7-11-14(8-20-15)21-9-22-17(11)23-10-4-5-13(19)12(18)6-10/h4-9H,1H3,(H,20,24,25)(H,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLPSDPPZXRJQOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1=NC=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClFN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50468712 | |
| Record name | EGFR/ErbB-2/ErbB-4 Inhibitor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50468712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
881001-19-0 | |
| Record name | HDS-029 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0881001190 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | EGFR/ErbB-2/ErbB-4 Inhibitor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50468712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HDS-029 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZN0X0Q76F1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



